molecular formula C23H26N6O9S2 B11704477 2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one

Cat. No.: B11704477
M. Wt: 594.6 g/mol
InChI Key: PHIXWQAZDRXOKO-UHFFFAOYSA-N
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Description

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, sulfonyl, and piperazine moieties. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Nitration: Introduction of nitro groups into the fluorenone core.

    Sulfonylation: Attachment of sulfonyl groups to the fluorenone.

    Piperazine Substitution: Introduction of piperazine moieties to the sulfonyl groups.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and piperazine derivatives for the final substitution step.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in redox reactions, while the piperazine moieties may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine 4′-N-oxide

Uniqueness

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitro-9H-fluoren-9-one is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H26N6O9S2

Molecular Weight

594.6 g/mol

IUPAC Name

2,7-bis[(4-methylpiperazin-1-yl)sulfonyl]-4,5-dinitrofluoren-9-one

InChI

InChI=1S/C23H26N6O9S2/c1-24-3-7-26(8-4-24)39(35,36)15-11-17-21(19(13-15)28(31)32)22-18(23(17)30)12-16(14-20(22)29(33)34)40(37,38)27-9-5-25(2)6-10-27/h11-14H,3-10H2,1-2H3

InChI Key

PHIXWQAZDRXOKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)N5CCN(CC5)C

Origin of Product

United States

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